

A Comparative Analysis of Barium Benzoate: Cross-Referencing Experimental Data with Literature Values

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Compound of Interest

Compound Name: Barium benzoate

Cat. No.: B1594676

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For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comparative analysis of **Barium benzoate**, cross-referencing experimental data with established literature values. The information is presented to facilitate the validation of experimental findings and to provide a reliable reference for future studies.

Physicochemical Properties

The fundamental physicochemical properties of **Barium benzoate** are summarized below. These values serve as a baseline for comparison with in-house experimental data.

Property	Literature Value	Experimental Data
Molecular Formula	C ₁₄ H ₁₀ BaO ₄ [1][2]	
Molecular Weight	379.55 g/mol [1][2][3][4]	
Appearance	Dry Powder[2]	
Density	2 g/cm ³ at 20°C[1][4][5]	
Water Solubility	3.4 - 51.3 g/L at 20°C[1][4][5]	

Thermal Analysis

The thermal decomposition of **Barium benzoate** is a critical parameter for its handling and application in various processes.

Analysis	Literature Value	Experimental Data
Thermal Decomposition	In a nitrogen atmosphere, Barium benzoate decomposes to form Barium carbonate (BaCO_3) and organic compounds, primarily benzophenone and triphenylmethane.[6][7]	

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural characterization of **Barium benzoate**. The expected absorption bands for the carboxylate group are key identifiers.

Vibrational Mode	Functional Group	Expected Wavenumber Range (cm^{-1})	Experimental Data (cm^{-1})
Asymmetric Carboxylate Stretching	$\text{Ba}-(\text{OOC})_2$	1560 - 1510[8]	
Symmetric Carboxylate Stretching	$\text{Ba}-(\text{OOC})_2$	1420 - 1380[8]	
Aromatic C-H Stretching	Aromatic Ring	3100 - 3000[8][9]	
C-C In-ring Stretching	Aromatic Ring	1610 - 1580 and 1520 - 1480[8]	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Barium benzoate** are provided below.

Synthesis of Barium Benzoate (Hydrothermal Reaction)

This protocol describes the synthesis of **Barium benzoate** from benzoic acid and barium hydroxide octahydrate.^{[3][6]}

Materials:

- Benzoic acid
- Barium hydroxide octahydrate
- Twice-distilled water
- 250 dm³ beaker
- Stirring apparatus
- Heating apparatus

Procedure:

- Dissolve a specific amount of benzoic acid in 20 dm³ of twice-distilled water in a 250 dm³ beaker.
- Heat the solution to nearly boiling.
- Separately, dissolve barium hydroxide octahydrate in water. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.^[3]
- Slowly add the barium hydroxide solution to the heated benzoic acid solution while stirring continuously.
- Continue stirring until a clear solution is obtained, indicating the completion of the reaction.
- Allow the solution to cool to facilitate the precipitation of **Barium benzoate**.

- Filter the precipitate, wash with distilled water, and dry appropriately.

Characterization by Infrared (IR) Spectroscopy

This protocol outlines the analysis of **Barium benzoate** using FT-IR spectroscopy to identify its functional groups.

Materials:

- **Barium benzoate** sample
- FT-IR grade Potassium Bromide (KBr)
- Agate mortar and pestle
- Hydraulic press with a pellet die
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of the synthesized **Barium benzoate**.
 - Weigh approximately 100-200 mg of dry, FT-IR grade KBr.
 - Grind the KBr to a fine powder using an agate mortar and pestle.
 - Add the **Barium benzoate** sample to the KBr powder and mix thoroughly.
 - Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

- Record the positions of the absorption bands.

Thermal Decomposition Analysis

This protocol details the study of the thermal decomposition of **Barium benzoate** using Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).^{[3][6]}

Materials:

- **Barium benzoate** sample
- TG-DTA instrument
- Nitrogen gas (for inert atmosphere)

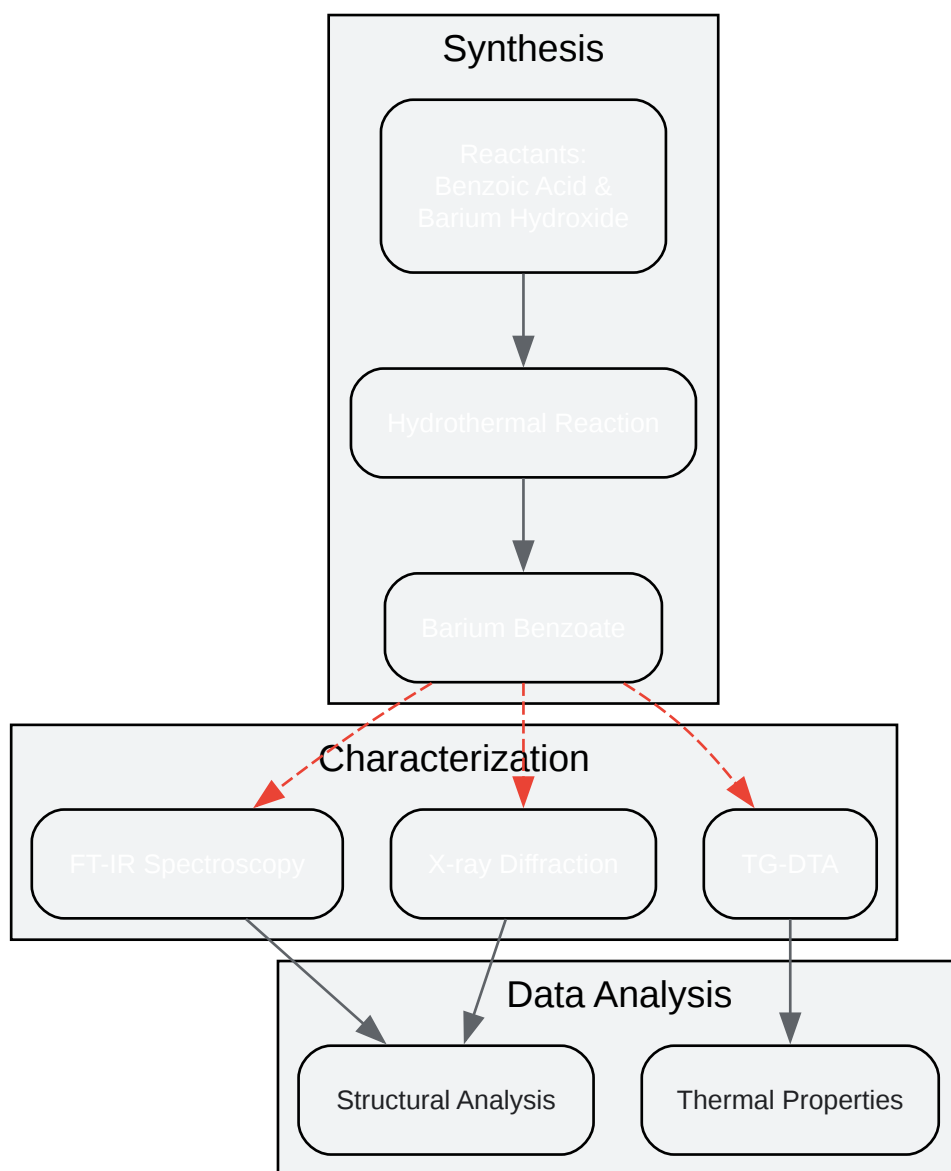
Procedure:

- Calibrate the TG-DTA instrument according to the manufacturer's instructions.
- Place a known amount of the **Barium benzoate** sample into the sample crucible.
- Place the crucible in the TG-DTA furnace.
- Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Record the weight loss (TG curve) and the temperature difference (DTA curve) as a function of temperature.
- Analyze the resulting curves to determine the decomposition temperature and characterize the thermal events.

Visualizations

Experimental Workflow: Synthesis and Characterization of Barium Benzoate

The following diagram illustrates the logical workflow from the synthesis of **Barium benzoate** to its subsequent characterization.



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Caption: Workflow for **Barium Benzoate** Synthesis and Characterization.

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